Ethanol, 2-(4-piperidinylamino)-
Overview
Description
“Ethanol, 2-(4-piperidinylamino)-” is an absorbent that can be used for large scale carbon dioxide capture . It has a molecular weight of 144.21 and a molecular formula of C7H16N2O .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-(4-piperidinylamino)-” is represented by the canonical SMILES: C1CNCCC1NCCO . The InChI representation is InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanol, 2-(4-piperidinylamino)-” include a boiling point of 289.7±30.0 °C (Predicted), a density of 1.03±0.1 g/cm3 (Predicted), and a pKa of 14.77±0.10 (Predicted) .
Scientific Research Applications
Role in Drug Design
Piperidines, including “2-[(piperidin-4-yl)amino]ethan-1-ol”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities.
Intra- and Intermolecular Reactions
The compound plays a role in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This involves testing the compound’s effects on biological systems.
Semi-flexible Linker in PROTAC Development
“2-[(piperidin-4-yl)amino]ethan-1-ol” is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Optimization of Drug-like Properties
The compound is used in the optimization of drug-like properties . This involves modifying the compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Future Directions
properties
IUPAC Name |
2-(piperidin-4-ylamino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c10-6-5-9-7-1-3-8-4-2-7/h7-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKFGJBBIPPPKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-(4-piperidinylamino)- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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